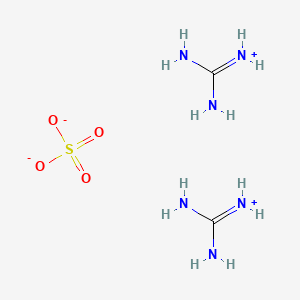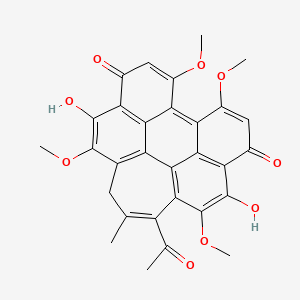
Hypocrellin b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypocrellin B is a natural compound that exhibits antibacterial, anti-metastatic, and anticancer chemotherapeutic activities . It inhibits the proliferation of Staphylococcus by increasing ROS levels and damaging cell walls . It is also a photostable, efficient generator of singlet oxygen .
Synthesis Analysis
This compound is a natural pigment from Shiraia bambusicola, a fungus. The production of this compound can be increased by manipulating fermentation conditions . A study found that alternative splicing (AS) in key functional genes of this compound biosynthesis occurred under certain abiotic stresses .Molecular Structure Analysis
This compound is a perylenequinone derivative with an oxidized pentacyclic core . It has two major fluorescence peaks, a neutral mono-molecule at 610 nm, and an excited proton at 660 nm .Chemical Reactions Analysis
This compound has been used in a photocatalytic advanced oxidation process (PAOP) to degrade rhodamine B, a model organic pollutant . The process involves the generation of reactive oxygen species (ROS) under light irradiation .Physical And Chemical Properties Analysis
This compound is a photostable compound . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect .Wissenschaftliche Forschungsanwendungen
Anti-mikrobielles Mittel
HB ist weithin für seine Verwendung als antimikrobielles Mittel bekannt {svg_1}. Es wurde in verschiedenen Studien zur Bekämpfung verschiedener Arten von Mikroben eingesetzt und trägt so zum Bereich der Mikrobiologie und Infektionskrankheiten bei.
Anti-Krebs-Mittel
HB hat vielversprechende Ergebnisse als Anti-Krebs-Mittel gezeigt {svg_2}. Es wurde in verschiedenen Krebsarten untersucht, darunter Speiseröhrenkrebs, Nasopharynxkarzinom, Lungenkrebs und Eierstockkrebs {svg_3}. Das Potenzial von HB in der Krebsbehandlung eröffnet neue Wege für die Krebsforschung und -therapie.
Antivirales Mittel der Photodynamischen Therapie
HB ist bekannt für seine Verwendung als antivirales Mittel der Photodynamischen Therapie {svg_4}. Es hat Aktivitäten gegen das humane Immunschwächevirus (HIV) und eine Infektion mit SARS-CoV-2 gezeigt {svg_5}. Dies macht HB zu einer bedeutenden Verbindung im Bereich der Virologie und Pandemieforschung.
Photosensibilisator in der Photodynamischen Therapie (PDT)
HB ist ein natürlich vorkommender Photosensibilisator, der aus der traditionellen chinesischen Medizin Hypocrella bambusea isoliert wurde {svg_6}. Es hat ausgezeichnete photodynamische Eigenschaften und eine geringe Dunkeltoxizität {svg_7}. Seine Verwendung in der PDT macht es zu einer vielversprechenden Verbindung zur Behandlung verschiedener Krankheiten wie Krebs und Infektionskrankheiten {svg_8}.
Traditionelle Chinesische Medizin
HB wird seit Jahrhunderten in der chinesischen Volksmedizin zur Behandlung verschiedener Hautkrankheiten, Magenbeschwerden und rheumatoider Arthritis eingesetzt {svg_9}. Dies unterstreicht die Bedeutung von HB in der traditionellen Medizin und sein Potenzial für weitere Forschung in diesem Bereich.
Biotechnologische Produktion
In Anbetracht der Einschränkungen der natürlichen Stromare Ressourcen wurde die Submersfermentation mit Shiraia spp. als vielversprechende alternative Biotechnologie für die HB-Produktion angesehen {svg_10}. Dies eröffnet neue Möglichkeiten für die großtechnische Produktion von HB, wodurch es für verschiedene Anwendungen zugänglicher wird {svg_11}.
Wirkmechanismus
Target of Action
Hypocrellin B (HB) is a lipid-soluble natural pigment of perylenequinone derivative . It is considered as a potential photosensitizer for photodynamic therapy . The primary targets of HB are abnormal cells, specifically those expressing high levels of H2O2 . HB has been shown to have significant anti-tumor, anti-viral, and anti-microbial properties .
Mode of Action
Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (O2−), hydroxyl radical (•OH), and hydrogen peroxide (H2O2) . These ROS can cause damage to the cells, leading to cell death . HB’s interaction with its targets results in significant increases in ROS production . This interaction is facilitated by the use of light or ultrasound, which activates HB .
Biochemical Pathways
The biosynthesis of HB involves a non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA, which is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but Type-I mechanism might play a more important role in the aqueous dispersion .
Pharmacokinetics
HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance helps to limit the undesired side effects of HB in chemotherapeutic applications .
Result of Action
The sonodynamic action of HB significantly suppresses cell viability and induces survival reduction of cells in a HB dose-dependent manner . It causes excessive ROS accumulation, mitochondrial dysfunction, cell apoptosis, DNA fragmentation, and nuclear morphological damage . Moreover, the cytotoxicity and cell apoptosis induced by the sonodynamic action of HB are remarkably rescued by the caspase spectrum inhibitor z‐VAD‐fmk .
Action Environment
The action of HB is influenced by environmental factors such as the presence of light or ultrasound, which are required to activate the compound . Furthermore, the presence of H2O2 in the environment can activate a photosensitizer based on the 1,3-dicarbonyl enol moieties of HB . The photosensitizer shows negligible photosensitizing ability without H2O2, but the release of HB from the photosensitizer by the reaction with H2O2 regenerates the photosensitizing ability .
Safety and Hazards
Zukünftige Richtungen
Research is ongoing to explore the potential of Hypocrellin B in various therapeutic areas. For instance, it has been proposed as a potential treatment for SARS-CoV-2 infection . Additionally, the combination of this compound with nanoparticles has shown promise in enhancing the therapeutic outcomes of photodynamic therapy .
Biochemische Analyse
Biochemical Properties
Hypocrellin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of reactive oxygen species (ROS) during photodynamic therapy
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound exhibits selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored and understood.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown a significant decrease in emission intensity after about 30 minutes of exposure to white light . This suggests that this compound may have certain stability and degradation characteristics that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The biosynthetic pathway of this compound has been proposed, involving the non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA as the first pathway enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound can be assembled within the apoferritin nanocage, improving its water solubility and tumor selectivity .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Studies have shown that this compound is distributed in mitochondria and lysosomes as well as in endoplasmic reticulum and Golgi apparatus . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXTMAIKRQSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123940-54-5 |
Source


|
| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


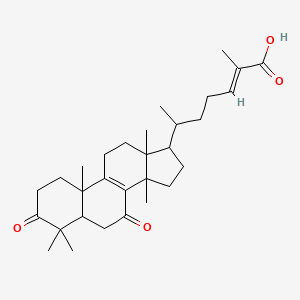
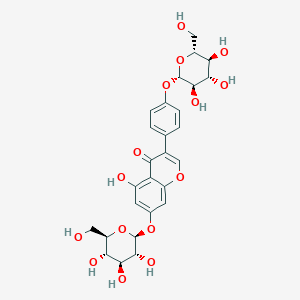

![2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B600424.png)
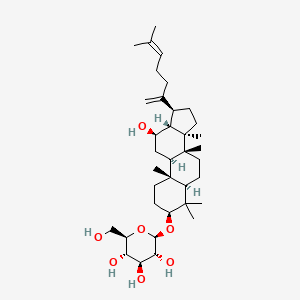
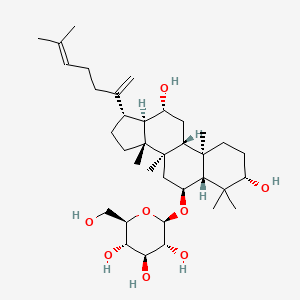
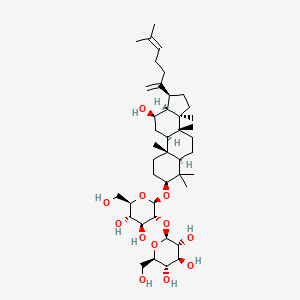

![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)
